molecular formula C9H10ClNO B12311059 3-(4-Chlorophenyl)azetidin-3-ol

3-(4-Chlorophenyl)azetidin-3-ol

Cat. No.: B12311059
M. Wt: 183.63 g/mol
InChI Key: BARYTINEZPGMMC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield a variety of functionalized azetidines.

Scientific Research Applications

3-(4-Chlorophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)azetidin-3-ol
  • 3-(4-Fluorophenyl)azetidin-3-ol
  • 3-(4-Methylphenyl)azetidin-3-ol

Uniqueness

3-(4-Chlorophenyl)azetidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.

Biological Activity

3-(4-Chlorophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been investigated for various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

This compound is characterized by the presence of a 4-chlorophenyl group attached to the azetidine ring. Its structural formula can be represented as follows:

C9H10ClN1O\text{C}_9\text{H}_{10}\text{ClN}_1\text{O}

The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological activity. For instance, it can be oxidized to form ketones or aldehydes, which may exhibit different pharmacological effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The azetidine ring may play a crucial role in binding to these targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds, including this compound, exhibit promising antimicrobial properties. In a study evaluating various azetidine derivatives, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring was found to enhance antibacterial potency .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
4-Chloro-3-methylazetidin-2-oneBacillus subtilis16 µg/mL

Anticancer Activity

The anticancer potential of azetidine derivatives has been well documented. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various human cancer cell lines. Specifically, studies have reported that azetidinone derivatives exhibit significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715
PC-320
4-FluoroazetidinoneMDA-MB-23110

Antiviral Activity

In addition to its antibacterial and anticancer properties, recent studies have explored the antiviral potential of azetidine derivatives. Notably, compounds containing the azetidine structure have shown activity against a range of viruses. For example, certain derivatives were evaluated for their efficacy against human coronaviruses and influenza viruses, demonstrating moderate inhibitory activity .

Table 3: Antiviral Activity Against Viruses

CompoundVirusEC50 (µM)
This compoundHuman coronavirus (229E)45
Influenza A (H1N1)12

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

  • Anticancer Efficacy : A study conducted by Fuselier et al. demonstrated that azetidinone derivatives could inhibit the proliferation of breast cancer cells at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Evaluation : Research by Patel et al. showed that modifications on the phenyl ring significantly influenced the antimicrobial profile of azetidine derivatives, with certain substitutions leading to enhanced activity against resistant bacterial strains .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

BARYTINEZPGMMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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